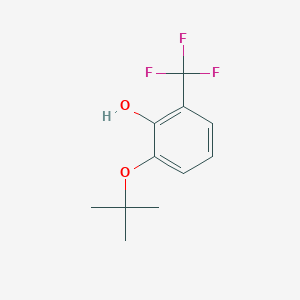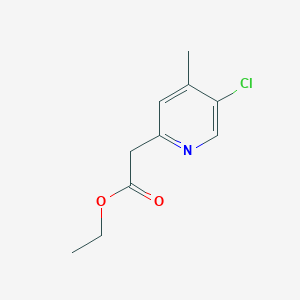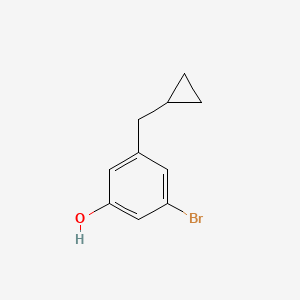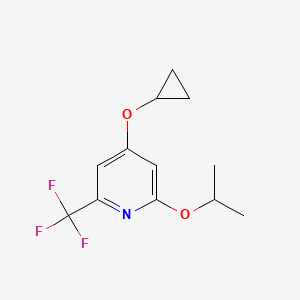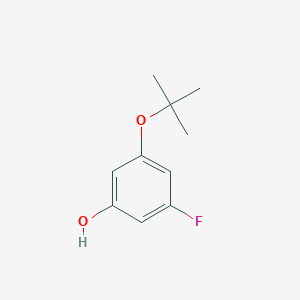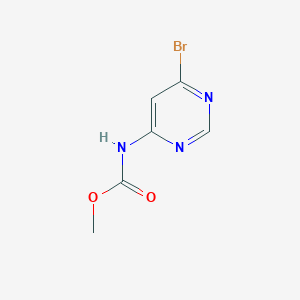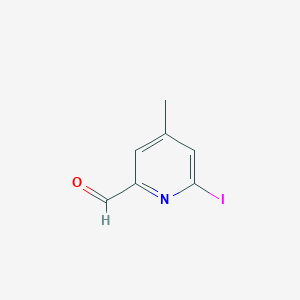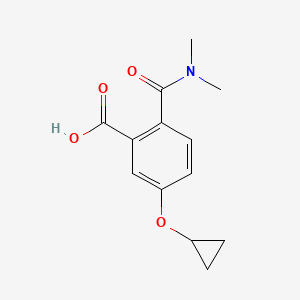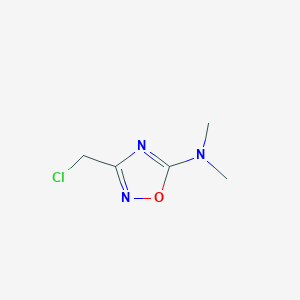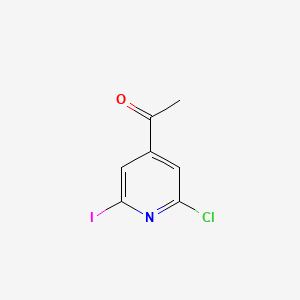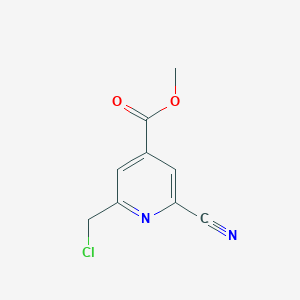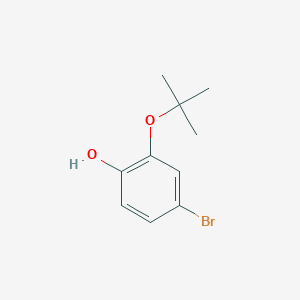![molecular formula C7H4ClF3N2O B14846194 4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound that features a unique combination of chloro, trifluoromethyl, and furo-pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 2-chloro-4-(trifluoromethyl)pyrimidine and 2-cyano-3-(1,3-dioxolane)ethyl propionate.
Cyclization: The intermediates undergo cyclization reactions under controlled conditions to form the furo-pyrimidine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
化学反应分析
Types of Reactions
4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic systems.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling: Palladium catalysts, boronic acids, and bases (e.g., potassium phosphate).
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Oxidized furo-pyrimidine derivatives.
Reduction: Dechlorinated or reduced furo-pyrimidine derivatives.
Coupling: Biaryl or diaryl derivatives.
科学研究应用
4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Organic Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(trifluoromethyl)pyridine
- 4-Aminopyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine is unique due to its combination of chloro, trifluoromethyl, and furo-pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C7H4ClF3N2O |
|---|---|
分子量 |
224.57 g/mol |
IUPAC 名称 |
4-chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4ClF3N2O/c8-5-3-1-14-2-4(3)12-6(13-5)7(9,10)11/h1-2H2 |
InChI 键 |
IXTVMDDXWILHGI-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CO1)N=C(N=C2Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


